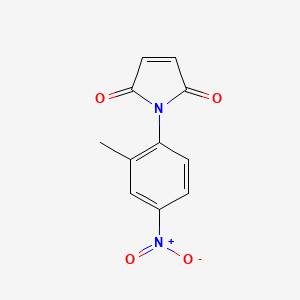![molecular formula C54H72N6Ru+2 B2530135 Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(II) dihexafluorophosphate CAS No. 75777-87-6](/img/structure/B2530135.png)
Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(II) dihexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(II) dihexafluorophosphate: is a coordination complex with the chemical formula C54H72F6N6P2Ru . This compound is known for its unique photophysical properties and is widely used in various scientific research applications, particularly in the field of photochemistry and photophysics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(II) dihexafluorophosphate typically involves the reaction of ruthenium(III) chloride with 4,4’-di-tert-butyl-2,2’-bipyridine in the presence of a suitable solvent such as ethanol or acetonitrile . The reaction is usually carried out under reflux conditions for several hours. The resulting complex is then purified by recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger scale production. This may include the use of larger reactors, automated systems for reagent addition, and more efficient purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(II) dihexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ruthenium(III) complex.
Reduction: It can be reduced back to the ruthenium(II) state.
Substitution: Ligand substitution reactions can occur, where the bipyridine ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Major Products:
Oxidation: Formation of the ruthenium(III) complex.
Reduction: Reformation of the ruthenium(II) complex.
Substitution: Formation of new ruthenium complexes with different ligands.
Applications De Recherche Scientifique
Chemistry:
Photocatalysis: The compound is widely used as a photocatalyst in various organic transformations, including oxidative phosphonylations and aerobic oxidations .
Light-Emitting Devices: It is used in the development of light-emitting electrochemical cells and organic light-emitting diodes (OLEDs).
Biology and Medicine:
Photodynamic Therapy:
Industry:
Mécanisme D'action
The mechanism by which Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(II) dihexafluorophosphate exerts its effects is primarily based on its photophysical properties. Upon light absorption, the compound undergoes photoexcitation , leading to the formation of an excited state. This excited state can participate in various photochemical reactions, including energy transfer and electron transfer processes . The molecular targets and pathways involved depend on the specific application, such as the generation of reactive oxygen species in photodynamic therapy .
Comparaison Avec Des Composés Similaires
Tris(2,2’-bipyridine)ruthenium(II) chloride: A similar ruthenium complex with 2,2’-bipyridine ligands instead of 4,4’-di-tert-butyl-2,2’-bipyridine.
Tris(4,4’-dimethyl-2,2’-bipyridine)ruthenium(II) chloride: Another ruthenium complex with 4,4’-dimethyl-2,2’-bipyridine ligands.
Uniqueness: Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(II) dihexafluorophosphate is unique due to the presence of the tert-butyl groups on the bipyridine ligands, which enhance its photostability and solubility in organic solvents. These properties make it particularly suitable for applications in photocatalysis and light-emitting devices .
Propriétés
Numéro CAS |
75777-87-6 |
|---|---|
Formule moléculaire |
C54H72N6Ru+2 |
Poids moléculaire |
906.3 g/mol |
Nom IUPAC |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;ruthenium(2+) |
InChI |
InChI=1S/3C18H24N2.Ru/c3*1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;/h3*7-12H,1-6H3;/q;;;+2 |
Clé InChI |
UMSXWKWVIHXTEF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
SMILES canonique |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.[Ru+2] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


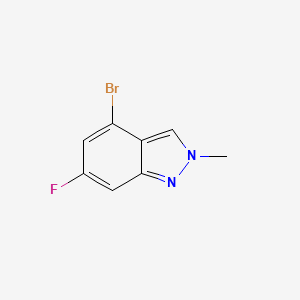
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B2530056.png)
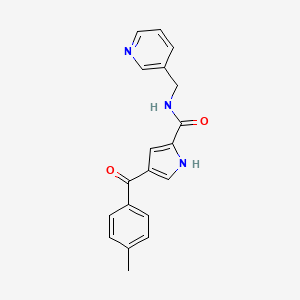
![(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid](/img/structure/B2530058.png)
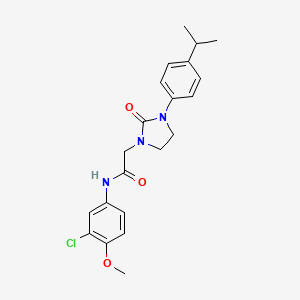
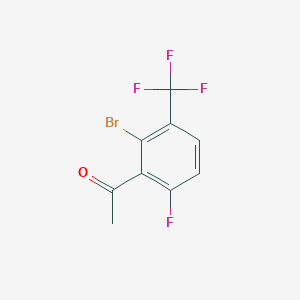
![N'-benzyl-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2530064.png)
![5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-4-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B2530065.png)
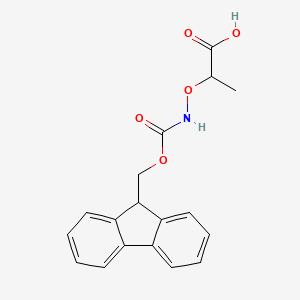
![3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2530068.png)
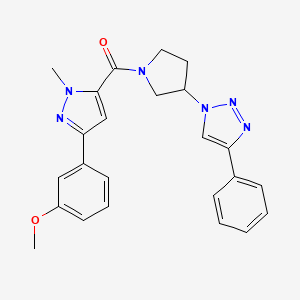
![N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylpyridine-3-sulfonamide](/img/structure/B2530073.png)
![2-Chloro-N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]propanamide](/img/structure/B2530074.png)
